ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiadiazole ring and a cyclopenta[b]thiophene moiety, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiadiazole and cyclopenta[b]thiophene intermediates. The key steps include:
Formation of Thiadiazole Ring: This involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions.
Cyclopenta[b]thiophene Synthesis: This step involves the cyclization of suitable precursors in the presence of catalysts such as potassium tert-butylate in tetrahydrofuran.
Coupling Reaction: The final step involves coupling the thiadiazole and cyclopenta[b]thiophene intermediates using reagents like ethyl chloroformate and triethylamine in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, ethanol, dimethylformamide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate.
Uniqueness: The presence of both thiadiazole and cyclopenta[b]thiophene moieties in a single molecule provides unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H15N3O3S2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-20-14(19)10-8-5-4-6-9(8)21-13(10)15-12(18)11-7(2)16-17-22-11/h3-6H2,1-2H3,(H,15,18) |
InChI Key |
HSJFKXCKMPGNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
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